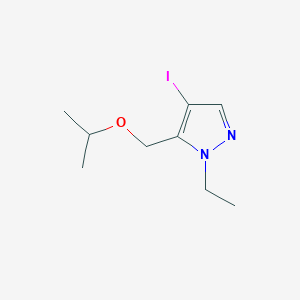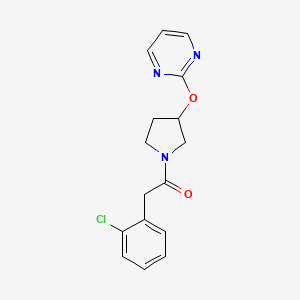
2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as CPE, is a chemical compound that has attracted attention in the scientific community due to its potential applications in medical research. CPE has been found to exhibit potent pharmacological properties, making it a promising candidate for drug development. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
Compounds with similar structural features, including substituted pyrimidinones and pyrazole derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a series of hydrazonoyl substituted pyrimidinones demonstrated notable antibacterial, antifungal, and antitumor activities against a panel of human tumor cell lines. This indicates the potential of similar compounds for development into therapeutic agents (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Corrosion Inhibition
Another application of compounds structurally akin to "2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone" is in the field of corrosion inhibition. A study involving the synthesis and characterization of a pyrrole derivative highlighted its efficacy as a corrosion inhibitor on steel surfaces. This application is crucial for protecting industrial machinery and infrastructure from corrosive damage (Louroubi et al., 2019).
Synthetic Methodologies
The compound and its related molecules serve as key intermediates in the synthesis of a wide array of chemical entities. For instance, novel synthetic routes have been developed for compounds like Voriconazole, showcasing the intricate process development and stereochemical considerations in creating antifungal agents. These methodologies underscore the compound's role in facilitating the development of pharmaceuticals (Butters et al., 2001).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-5-2-1-4-12(14)10-15(21)20-9-6-13(11-20)22-16-18-7-3-8-19-16/h1-5,7-8,13H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCISFCIPCMQVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

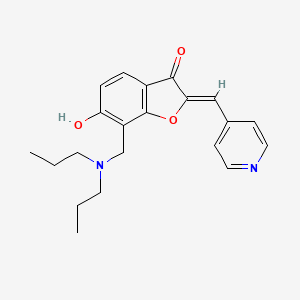

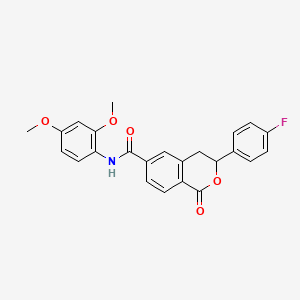
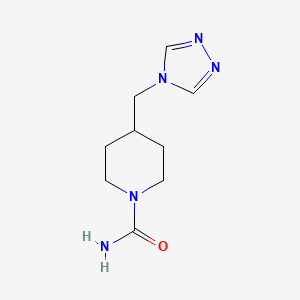
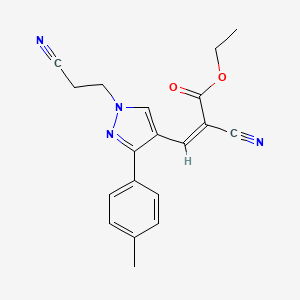
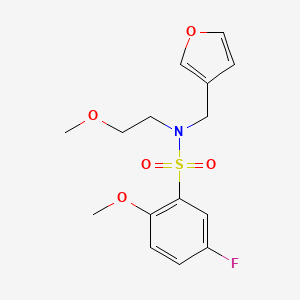
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2989223.png)

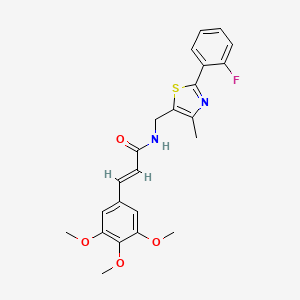

![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2989228.png)
![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2989231.png)
